molecular formula C19H27NO B5696882 N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide

N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide

Cat. No. B5696882
M. Wt: 285.4 g/mol
InChI Key: XTIRHALKILIHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide, also known as ACH-000029, is a novel chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. ACH-000029 is a derivative of cyclohexylamine and has been shown to have unique properties that make it useful for studying the central nervous system, particularly in relation to pain and addiction.

Mechanism of Action

The mechanism of action of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is thought to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain modulation and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can have a variety of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function in animal models. Additionally, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory medications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in lab experiments is its unique properties, which make it useful for studying the central nervous system in relation to pain and addiction. Additionally, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is relatively stable and easy to handle, making it a convenient tool for researchers.
One limitation of using N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in lab experiments is its cost, which can be prohibitively expensive for some research projects. Additionally, the synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers.

Future Directions

There are a number of future directions for research involving N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new pain medications that target the sigma-1 receptor. Additionally, researchers may continue to explore the potential of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide as a tool for studying addiction and drug-seeking behavior.
Another future direction is the development of new anti-inflammatory medications that target the sigma-1 receptor. Finally, researchers may continue to investigate the mechanism of action of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in order to better understand its potential as a research tool.

Synthesis Methods

The synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide involves a multi-step process that begins with the reaction of cyclohexylamine with allyl bromide to form N-allylcyclohexylamine. This compound is then reacted with 2-phenylethylbromide to produce the final product, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide. The synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is a complex process that requires careful attention to detail and specialized equipment.

Scientific Research Applications

N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. One area of interest is the role of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in pain modulation. Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can reduce pain sensitivity in animal models, making it a potential target for the development of new pain medications.
Another area of interest is the role of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in addiction. Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can reduce drug-seeking behavior in animal models, suggesting that it may be a useful tool for the development of new addiction treatments.

properties

IUPAC Name

N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-3-13-19(14-8-5-9-15-19)20(17(2)21)16-12-18-10-6-4-7-11-18/h3-4,6-7,10-11H,1,5,8-9,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIRHALKILIHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)C2(CCCCC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide

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